molecular formula C14H16F3N3O2 B1373747 tert-Butyl ((5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)methyl)carbamate CAS No. 1261366-02-2

tert-Butyl ((5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)methyl)carbamate

Cat. No. B1373747
CAS RN: 1261366-02-2
M. Wt: 315.29 g/mol
InChI Key: NKUMBOLAZOLBTQ-UHFFFAOYSA-N
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Description

This compound is a solid substance . It contains an amino group and an ester group, which gives the molecule a polar structure . This polarity makes the compound soluble in polar solvents like N,N-dimethylformamide and alcohol solvents, but not easily soluble in nonpolar solvents like alkanes .


Synthesis Analysis

The synthesis of this compound involves the reaction of bis(tert-butyl (5-(trifluoromethyl)pyridin-3-yl)carbamate) with methanol, tetrahydrofuran (THF), and sodium hydroxide (NaOH). The reaction mixture is stirred at room temperature for 1 hour .


Molecular Structure Analysis

The molecular formula of this compound is C12H15F3N2O2 . The InChI code is 1S/C12H15F3N2O2/c1-11(2,3)19-10(18)17-7-9-5-4-8(6-16-9)12(13,14)15/h4-6H,7H2,1-3H3,(H,17,18) .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature and normal pressure . It has a molecular weight of 276.26 . It is soluble in polar solvents due to its polar structure .

Scientific Research Applications

Synthesis and Chemical Properties

  • A comparative study on the synthesis of 1-tert-butyl-3(5)-(trifluoromethyl)-1H-pyrazoles shows variations in regioselectivity and reaction media, contributing to understanding the synthesis processes of related chemical compounds (Martins et al., 2012).
  • Research on tert-butyl {1(S)-[(3R,4S,5S)-5-benzyl-4-hydroxy-2-oxo-3-pyrrolidinyl]-2-phenylethyl} -carbamate, a related compound, provides insights into the structural and conformational aspects of similar chemical entities (Weber et al., 1995).

Applications in Organic Chemistry

  • The interaction of 4,6-dichloropyrimidine-5-carbaldehyde with tert-butylglycinate opens up avenues for novel organic synthesis pathways, relevant to the study of similar chemical structures (Zinchenko et al., 2018).
  • Research on the lithiation of N-(pyridin-3-ylmethyl)pivalamide and similar derivatives provides crucial information on the chemical behavior of related compounds (Smith et al., 2013).

Molecular Interactions and Crystal Structures

  • Studies on isomorphous crystal structures of diacetylene derivatives, including tert-butyl (5-chloropenta-2,4-diyn-1-yl)carbamate, elucidate the interactions and crystal packing in similar chemical entities (Baillargeon et al., 2017).
  • Analysis of the synthesis and crystal structures of two carbamate derivatives, including tert-butyl 3-methyl-1-(3-m-tolylselenoureido)butan-2-yl carbamate, provides insights into the hydrogen bonding and molecular architecture relevant to similar compounds (Das et al., 2016).

Biological and Medicinal Applications

  • A study on the lead selection of JPC-3210, a compound related to tert-butyl derivatives, for malaria treatment and prevention, highlights the potential therapeutic applications of similar compounds (Chavchich et al., 2016).

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word “Warning”. The hazard statements associated with it are H302, H315, H319, and H335 . The precautionary statements are P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

tert-butyl N-[[5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-4-yl]methyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16F3N3O2/c1-13(2,3)22-12(21)20-6-9-8-4-5-18-11(8)19-7-10(9)14(15,16)17/h4-5,7H,6H2,1-3H3,(H,18,19)(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKUMBOLAZOLBTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1=C2C=CNC2=NC=C1C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16F3N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tert-Butyl ((5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)methyl)carbamate
Reactant of Route 2
Reactant of Route 2
tert-Butyl ((5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)methyl)carbamate
Reactant of Route 3
tert-Butyl ((5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)methyl)carbamate
Reactant of Route 4
tert-Butyl ((5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)methyl)carbamate
Reactant of Route 5
tert-Butyl ((5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)methyl)carbamate
Reactant of Route 6
tert-Butyl ((5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)methyl)carbamate

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